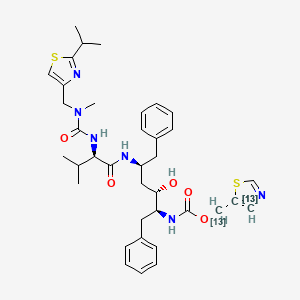

Ritonavir-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H48N6O5S2 |

|---|---|

Molecular Weight |

723.9 g/mol |

IUPAC Name |

(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33+/m0/s1/i19+1,21+1,30+1 |

InChI Key |

NCDNCNXCDXHOMX-CFWPTLCSSA-N |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the antiretroviral drug Ritonavir, with a special focus on its stable isotope-labeled counterparts. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a comparative analysis of the key physical and chemical characteristics that influence the drug's performance and analysis.

Introduction to Ritonavir and Its Stable Isotope-Labeled Forms

Ritonavir is a potent protease inhibitor used in the treatment of HIV infection, primarily as a pharmacokinetic enhancer for other protease inhibitors. Its efficacy is significantly influenced by its physicochemical properties, such as solubility and dissolution rate. Stable isotope-labeled (SIL) versions of Ritonavir, such as Deuterium-labeled Ritonavir (e.g., Ritonavir-d6), are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The underlying principle of using SIL compounds in these assays is that their physicochemical behavior is nearly identical to their unlabeled counterparts, allowing for accurate quantification. However, subtle differences can exist, and understanding these is crucial for robust analytical method development and interpretation of results.

Comparative Physicochemical Properties

The following tables summarize the key physicochemical properties of Ritonavir. While extensive data is available for the unlabeled compound, specific experimental data for stable isotope-labeled Ritonavir is not widely published. The values for the labeled compound are generally expected to be very similar to the unlabeled form. A discussion on the theoretical impact of isotopic labeling follows the tables.

Table 1: General and Physical Properties of Ritonavir

| Property | Standard Ritonavir | Stable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6) | Reference |

| Molecular Formula | C₃₇H₄₈N₆O₅S₂ | C₃₇H₄₂D₆N₆O₅S₂ | [1] |

| Molecular Weight | 720.94 g/mol | 726.98 g/mol | [1] |

| Appearance | White to light-tan powder | Off-White Solid | [2] |

| Melting Point | 120-122 °C (Form I), 125 °C (Form II) | Not available in the searched literature | [3] |

| pKa (Strongest Basic) | 2.84 | Not available in the searched literature | [4] |

| pKa (Strongest Acidic) | 13.68 | Not available in the searched literature | [4] |

| LogP | 4.3 | Not available in the searched literature | [5] |

Table 2: Solubility Profile of Ritonavir

| Solvent | Solubility of Standard Ritonavir | Solubility of Stable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6) | Reference |

| Water | Practically insoluble (1.1 x 10⁻⁴ mg/mL) | Not available in the searched literature | [6] |

| 0.1N HCl | 400 µg/mL | Not available in the searched literature | [5] |

| Methanol | Freely soluble | Slightly Soluble | [6][7] |

| Ethanol | Freely soluble | ≥ 5 mg/mL | [1][6] |

| Isopropanol | Soluble | Not available in the searched literature | [6] |

| DMSO | ~15 mg/mL | ≥ 15 mg/mL | [1][8] |

| Chloroform | Not specified | Slightly Soluble | [7] |

Table 3: Dissolution Characteristics of Ritonavir

| Parameter | Standard Ritonavir | Stable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6) | Reference |

| Intrinsic Dissolution Rate | 0.03 mg/cm²-min in 0.1 N HCl at 37 °C | Not available in the searched literature | [5] |

| Dissolution Medium (USP) | 0.1 N HCl with 25 mM polyoxyethylene 10 lauryl ether | Not available in the searched literature | [9] |

Impact of Stable Isotope Labeling on Physicochemical Properties

The substitution of hydrogen with deuterium, a stable isotope, is the most common form of isotopic labeling for pharmaceutical compounds. While this substitution results in a minimal change in molecular structure, it can have subtle effects on physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

-

Molecular Weight: As shown in Table 1, the most direct effect is an increase in molecular weight.

-

Melting Point and Boiling Point: The stronger C-D bond can lead to slight changes in intermolecular forces, potentially resulting in minor differences in melting and boiling points. However, these changes are generally small.[10][11]

-

pKa: Deuteration can have a measurable effect on the acid dissociation constant (pKa). Generally, the pKa of a deuterated acid is slightly higher than its non-deuterated counterpart, a phenomenon known as the deuterium isotope effect on acidity.[9][12][13] This is attributed to differences in the zero-point energies of the acidic proton versus the deuteron.

-

Solubility: The solubility of a deuterated compound in a non-deuterated solvent is typically very similar to the unlabeled analog.[14] However, minor differences can arise due to subtle changes in polarity and intermolecular interactions.

-

Dissolution Rate: The kinetic isotope effect, which describes the change in reaction rate upon isotopic substitution, can theoretically influence the dissolution rate. However, for the dissolution of a solid, this effect is generally considered negligible.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of Ritonavir and its stable isotope-labeled analogs.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the test compound in an aqueous solution.

Methodology:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.

-

Sample Preparation:

-

Dissolve an accurately weighed quantity of the active pharmaceutical ingredient (API) to achieve a final concentration of approximately 1 mM.

-

For sparingly soluble compounds, a co-solvent such as methanol may be used, and extrapolation methods like the Yasuda-Shedlovsky plot can be employed to determine the pKa in a purely aqueous medium.

-

-

Titration Setup:

-

Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

-

To maintain a constant ionic strength, add a suitable electrolyte, such as 0.15 M potassium chloride solution.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, especially when titrating to a high pH.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Process:

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units per minute).

-

Continue the titration until the pH reaches approximately 12-12.5.

-

-

Data Analysis:

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of the test compound in a specific solvent.

Methodology:

-

Preparation:

-

Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, buffer of a specific pH).

-

Ensure a sufficient excess of solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution appropriately.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Reporting:

Workflow for Solubility Determination:

Caption: Workflow for solubility determination by the shake-flask method.

Intrinsic Dissolution Rate Measurement

Objective: To determine the dissolution rate of a pure substance from a constant surface area.

Methodology:

-

Compact Preparation:

-

Accurately weigh the compound.

-

Compress the powder in a die using a hydraulic press at a defined pressure to form a non-disintegrating compact.

-

Ensure the surface of the compact is smooth and uniform.

-

-

Apparatus Setup:

-

Use a USP rotating disk apparatus (Apparatus 1) or a stationary disk apparatus.

-

The die containing the compact is mounted in a holder, exposing a single, fixed surface area to the dissolution medium.

-

-

Dissolution Testing:

-

Place the die-holder assembly into the dissolution vessel containing a specified volume of pre-warmed (37 ± 0.5 °C) and degassed dissolution medium.

-

Rotate the disk at a specified speed (e.g., 50 rpm).

-

Withdraw samples of the dissolution medium at predetermined time intervals.

-

Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

-

-

Analysis:

-

Filter the collected samples.

-

Determine the concentration of the dissolved drug in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Data Analysis:

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the crystalline solid.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-10 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting point of the substance.

-

-

Data Acquisition:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

Polymorphic Form Analysis by Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form (polymorph) of the solid material.

Methodology:

-

Sample Preparation:

-

Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder.

-

-

Instrument Setup:

-

Place the sample holder in the PXRD instrument.

-

Configure the instrument with the appropriate X-ray source (e.g., Cu Kα radiation) and detector settings.

-

-

Data Collection:

-

Scan the sample over a specified range of 2θ angles (e.g., 5° to 40°).

-

-

Data Analysis:

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of the compound for structural confirmation and identification of functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

-

Data Analysis:

Signaling Pathway and Experimental Workflows

Ritonavir Metabolism and CYP3A4 Inhibition

Ritonavir is primarily metabolized by the cytochrome P450 enzymes, particularly CYP3A4. It is also a potent mechanism-based inhibitor of CYP3A4. This dual role is central to its use as a pharmacokinetic booster. The inhibition of CYP3A4 by Ritonavir is complex and is thought to occur through multiple mechanisms.

Logical Relationship of Ritonavir's Interaction with CYP3A4:

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. <1087> APPARENT INTRINSIC DISSOLUTION-DISSOLUTION TESTING PROCEDURES FOR ROTATING DISK AND STATIONARY DISK [drugfuture.com]

- 5. agilent.com [agilent.com]

- 6. resources.rigaku.com [resources.rigaku.com]

- 7. caymanchem.com [caymanchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. faculty.tru.ca [faculty.tru.ca]

- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 12. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. agilent.com [agilent.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. enamine.net [enamine.net]

- 19. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 20. pharmacopeia.cn [pharmacopeia.cn]

- 21. â©1087⪠Intrinsic DissolutionâDissolution Testing Procedures for Rotating Disk and Stationary Disk [doi.usp.org]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. scielo.br [scielo.br]

- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 25. pharmaguru.co [pharmaguru.co]

- 26. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 27. ngs-technology.com [ngs-technology.com]

- 28. drawellanalytical.com [drawellanalytical.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Ritonavir-13C3, a stable isotope-labeled internal standard essential for pharmacokinetic and bioanalytical studies. This document details the specifications, analytical methodologies for quality control, and data interpretation for this critical research tool.

Introduction to this compound

Ritonavir is an antiretroviral medication used to treat HIV/AIDS. The stable isotope-labeled version, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling precise and accurate quantification of the active pharmaceutical ingredient (API).

Chemical Structure and Labeling Position:

The molecular formula for this compound is (¹³C)₃C₃₄H₄₈N₆O₅S₂. The three ¹³C atoms are incorporated into the thiazole ring and the adjacent methylene bridge. The specific IUPAC name is (4,5-¹³C₂)1,3-thiazol-5-yl(1¹³C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.[1]

The strategic placement of the ¹³C labels on the molecule is depicted in the logical relationship diagram below.

Caption: Location of the three ¹³C stable isotopes in the this compound molecule.

Isotopic Purity and Enrichment Data

The quality of a stable isotope-labeled internal standard is defined by its isotopic purity and enrichment.

-

Isotopic Purity: The percentage of the labeled compound that contains the specified number of heavy isotopes.

-

Isotopic Enrichment: The percentage of a specific atom position that is occupied by the heavy isotope.

While a specific Certificate of Analysis for this compound from a single manufacturer is not publicly available, the following table summarizes the expected and typically reported quantitative data for isotopic purity and enrichment based on common manufacturing standards for such compounds. High-resolution mass spectrometry is the primary technique for these determinations.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | >98% | HPLC, UPLC |

| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | |

| M+3 (Ritonavir-¹³C₃) | >99% | HRMS |

| M+2 | <1% | HRMS |

| M+1 | <0.5% | HRMS |

| M+0 (Unlabeled) | <0.1% | HRMS |

| Isotopic Enrichment | >99% at each ¹³C pos. | ¹³C NMR Spectroscopy, HRMS |

Note: The values presented are representative and may vary slightly between different manufacturing lots. Always refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment is a critical quality control step. High-resolution mass spectrometry (HRMS) is the preferred method for this analysis, offering the necessary resolution to distinguish between the different isotopologues.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol is based on the general methodology for determining the isotopic purity of labeled active pharmaceutical ingredients.[2][3][4][5]

Objective: To quantify the distribution of isotopologues (M+0, M+1, M+2, M+3, etc.) in a sample of this compound.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap)

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:water) to a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A suitable gradient to ensure the elution and separation of Ritonavir from any potential impurities.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Full scan from m/z 700-750

-

Resolution: >60,000

-

Data Analysis: a. Extract the ion chromatograms (EICs) for the theoretical exact masses of the unlabeled Ritonavir (M+0) and the ¹³C-labeled isotopologues (M+1, M+2, M+3). b. Integrate the peak areas for each EIC. c. Correct the observed peak areas for the natural isotopic abundance of all elements in the molecule. d. Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

The following diagram illustrates the experimental workflow for this determination.

Caption: A streamlined workflow for determining the isotopic purity of this compound.

Isotopic Enrichment Confirmation by ¹³C NMR Spectroscopy

While HRMS provides quantitative data on isotopic purity, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the positions of the ¹³C labels and provide an estimate of isotopic enrichment.

Objective: To confirm the location of the ¹³C labels and estimate the enrichment at these positions.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

-

NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the acquired spectrum to a reference spectrum of unlabeled Ritonavir.[6]

-

The signals corresponding to the ¹³C-labeled carbon atoms will be significantly enhanced in intensity.

-

The absence of significant signals at the chemical shifts of the unlabeled carbons at the labeled positions indicates high isotopic enrichment.

-

Integration of the enhanced signals relative to other carbon signals in the molecule can provide a semi-quantitative measure of enrichment.

-

Signaling Pathways and Applications

Ritonavir is an inhibitor of the HIV protease, an enzyme crucial for the replication of the virus. By blocking this enzyme, Ritonavir prevents the maturation of new viral particles. The diagram below illustrates this mechanism of action.

Caption: Ritonavir inhibits HIV protease, preventing the cleavage of viral polyproteins.

The use of this compound as an internal standard is critical in pharmacokinetic studies that measure the absorption, distribution, metabolism, and excretion (ADME) of the drug. Its use ensures the reliability of the bioanalytical data that informs dosing regimens and drug-drug interaction studies.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that ensure its suitability as an internal standard for quantitative bioanalysis. This guide has outlined the key specifications, detailed the state-of-the-art analytical methodologies for their determination, and provided context for the application of this essential research tool. Researchers, scientists, and drug development professionals should always refer to the manufacturer's Certificate of Analysis for lot-specific data to ensure the highest quality and reliability of their experimental results.

References

- 1. This compound | C37H48N6O5S2 | CID 45040376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. almacgroup.com [almacgroup.com]

- 3. almacgroup.com [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ritonavir-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of Ritonavir in complex biological matrices. This document details typical product specifications, a representative certificate of analysis, and the experimental protocols for its application. Furthermore, it elucidates the key signaling pathways associated with Ritonavir's mechanism of action through detailed diagrams.

Product Specifications

This compound is a high-purity, stable isotope-labeled version of Ritonavir, a potent antiretroviral drug. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays. Below is a summary of typical product specifications compiled from various suppliers.

| Property | Specification |

| Chemical Name | (3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester |

| Synonyms | Norvir-13C3, ABT 538-13C3 |

| CAS Number | 1217673-23-8 |

| Molecular Formula | C₃₄¹³C₃H₄₈N₆O₅S₂ |

| Molecular Weight | Approximately 723.92 g/mol |

| Appearance | White to off-white solid |

| Application | A stable labeled selective HIV protease inhibitor, used as an internal standard in analytical methods. |

| Storage Conditions | 2-8°C, protect from light |

Representative Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that outlines the quality control testing and results for a specific batch of a product. While a batch-specific CoA is provided with the purchase, the following table represents the typical data and acceptance criteria for this compound.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR | Conforms to the structure |

| Purity | HPLC (UV, 240 nm) | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C |

| Mass Spectrum | ESI-MS | Consistent with the expected mass |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Appearance | Visual | White to off-white solid |

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Ritonavir in biological samples such as plasma, serum, and tissue homogenates.

General Protocol for Quantification of Ritonavir in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the use of this compound as an internal standard.

1. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of Ritonavir and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Serially dilute the Ritonavir stock solution with blank human plasma to prepare calibration standards at a range of concentrations (e.g., 1-5000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ritonavir: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 721.3 → 296.2).

-

This compound (IS): Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 724.3 → 299.2).

-

-

4. Data Analysis:

-

Integrate the peak areas for both Ritonavir and this compound.

-

Calculate the ratio of the peak area of Ritonavir to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Ritonavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Ritonavir has a dual mechanism of action that is crucial to its therapeutic effect. It is a potent inhibitor of the HIV protease enzyme and a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.

Inhibition of HIV Protease

Ritonavir's primary therapeutic effect in treating HIV is through the inhibition of the viral protease enzyme. This enzyme is essential for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into functional viral proteins. By blocking the active site of the protease, Ritonavir prevents the maturation of the virus, leading to the production of non-infectious viral particles.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a potent inhibitor of CYP3A4, a key enzyme in the liver and gut that is responsible for the metabolism of many drugs, including other HIV protease inhibitors. By inhibiting CYP3A4, Ritonavir slows down the metabolism of co-administered drugs, thereby increasing their plasma concentration and prolonging their therapeutic effect. This "boosting" effect allows for lower or less frequent dosing of other antiretroviral agents, which can reduce side effects and improve patient adherence.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical considerations surrounding the use of ¹³C₃-labeled Ritonavir (Ritonavir-¹³C₃) as an internal standard in mass spectrometry-based quantitative analysis. Particular focus is placed on understanding the resulting mass shift, potential analytical challenges, and the experimental protocols for its application.

The Principle of Mass Shift in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis, renowned for its accuracy and precision. The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample. This labeled compound, or internal standard (IS), exhibits nearly identical physicochemical properties to the unlabeled analyte.

The incorporation of stable heavy isotopes, such as Carbon-13 (¹³C), into the drug molecule results in a predictable increase in its molecular weight. This "mass shift" allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, even though they co-elute chromatographically. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the IS compensates for variations in sample preparation, injection volume, and ionization efficiency.

For Ritonavir-¹³C₃, three ¹²C atoms are replaced by ¹³C atoms, leading to a theoretical mass increase of approximately 3 Daltons (Da).

Quantitative Data for Ritonavir and Ritonavir-¹³C₃ Analysis

The following tables summarize the key mass spectrometric parameters for the analysis of Ritonavir and its ¹³C₃-labeled internal standard. These values are critical for setting up a selective and sensitive LC-MS/MS method.

Table 1: Precursor and Product Ions for Ritonavir and Ritonavir-¹³C₃ in Positive Ion Mode

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Ritonavir | 721.3 | 296.1 | 426.1 |

| Ritonavir-¹³C₃ | 724.3 | 299.1 | 429.1 |

Note: The specific product ions may vary slightly depending on the instrument and collision energy used. The product ions for Ritonavir-¹³C₃ are predicted based on the fragmentation of the unlabeled compound and the location of the isotopic labels.

Potential Analytical Challenges with Ritonavir-¹³C₃

While stable isotope-labeled internal standards are highly effective, it is crucial to be aware of potential analytical challenges. In the case of Ritonavir-¹³C₃, a key consideration is the potential for interference at high concentrations of the unlabeled analyte. One study noted that the use of Ritonavir-¹³C₃ as an internal standard was discontinued in their method development due to observed interference from high concentrations of Ritonavir, which ultimately affected the linearity of the assay[1]. This phenomenon can arise from the natural isotopic abundance of ¹³C in the unlabeled Ritonavir, where the M+3 isotope peak of a high concentration analyte can contribute to the signal of the M peak of the internal standard, leading to inaccurate quantification.

Experimental Protocol: Quantification of Ritonavir in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Ritonavir in human plasma, adapted from established methods and incorporating the use of Ritonavir-¹³C₃ as an internal standard.[2][3]

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., 1 µg/mL Ritonavir-¹³C₃ in methanol:water 50:50).

-

Add 100 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Transfer 50 µL of the clear supernatant to a clean tube.

-

Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.0 min: 30-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-30% B

-

2.6-3.5 min: 30% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ritonavir: 721.3 -> 296.1 (Quantifier), 721.3 -> 426.1 (Qualifier)

-

Ritonavir-¹³C₃: 724.3 -> 299.1 (Quantifier)

-

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Cone Gas Flow: 150 L/hr

-

Desolvation Gas Flow: 1000 L/hr

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard.

References

- 1. lcms.cz [lcms.cz]

- 2. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical stability and recommended storage conditions for Ritonavir-13C3, a stable isotope-labeled version of the HIV protease inhibitor Ritonavir. The information presented here is crucial for ensuring the integrity and reliability of this compound in research and pharmaceutical development settings. While this document focuses on this compound, the stability profile is extrapolated from extensive studies on Ritonavir, as isotopic labeling is not expected to alter its chemical degradation pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability data.

| Property | Value |

| Chemical Name | (3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester[1][2] |

| CAS Number | 1217673-23-8[1][2] |

| Molecular Formula | (13C)3C34H48N6O5S2[1] |

| Molecular Weight | 723.92 g/mol [1][3] |

| Appearance | White Solid[2] |

| Melting Point | 120-122°C[] |

| Solubility | Insoluble in water. Soluble in DMSO (25 mg/mL with sonication).[] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound.

Storage Conditions:

-

Temperature: Refrigerated storage (2-8°C) is recommended to maintain product quality.[2][5] For long-term storage, -20°C is also cited.[]

-

Environment: Store in a dry and well-ventilated place.[5]

-

Incompatibilities: Avoid strong oxidizing agents.[5]

Handling Precautions:

-

Use in a well-ventilated area to avoid dust formation.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Prevent ingestion and inhalation.[5]

-

It is stable under recommended storage conditions.[5]

Chemical Stability Profile

Forced degradation studies, predominantly conducted on Ritonavir, provide critical insights into the stability of this compound under various stress conditions. These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Ritonavir has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability to photolytic and thermal stress.[7][8]

A summary of degradation observed under different stress conditions is presented below:

| Stress Condition | Observation |

| Acidic Hydrolysis | Degradation observed.[7][9] |

| Basic Hydrolysis | Degradation observed.[7][9] |

| Neutral Hydrolysis | Degradation observed.[7] |

| Oxidative | Degradation observed.[7][9] No degradation was visually observed in another study.[9] |

| Thermal | Stable.[7][8] |

| Photolytic | Stable.[7][8] |

Degradation Pathways

Forced degradation studies have identified several degradation products of Ritonavir. While the exact structures of all degradation products for the 13C3 isotopologue have not been detailed in the public domain, the pathways are expected to mirror those of unlabeled Ritonavir. LC-MS/MS analysis has been instrumental in characterizing these products.[7][8]

Stability-Indicating Analytical Methods

To accurately assess the stability of this compound and distinguish it from its degradation products, the use of validated stability-indicating analytical methods is crucial. Several chromatographic methods have been developed for this purpose.

| Method | Column | Mobile Phase | Detection | Retention Time of Ritonavir |

| HPLC | Agilent Eclipse XDB-C18 (5 µm, 4.6 × 150 mm)[10][11] | Acetonitrile : 0.05 M phosphoric acid (55:45, v/v)[10][11] | UV at 240 nm[11][12] | 4.82 ± 0.002 min[10][11] |

| HPTLC | Fluka TLC aluminum sheets of silica gel with fluorescent indicator (254 nm)[11] | Acetonitrile : water (1:2, v/v), adjusted to pH 5.0[11] | Densitometric measurement at 240 nm[10] | Rf = 0.41 ± 0.014[11] |

| LC-MS/MS | Waters XTerra C18 (250 mm x 4.6 mm i.d., 5 µm)[7] | Water : Methanol : Acetonitrile (40:20:40, v/v/v)[7][8] | MS/MS | Not specified |

| UPLC | Cosmosil –C18 (100 mm x 2.1 ID) 10µ | Gradient of Methanol and Water[13] | UV at 239 nm[12][13] | 5.1 minutes[13] |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for performing forced degradation studies on this compound, based on methodologies reported for Ritonavir. These protocols are intended to serve as a starting point and may require optimization for specific laboratory conditions and analytical instrumentation.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Stress Conditions

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. The mixture can be refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 2-6 hours). After the stress period, cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH. Dilute with the mobile phase to a suitable concentration for analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. The mixture can be refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 2-6 hours). After the stress period, cool the solution and neutralize it with an appropriate amount of 0.1 N HCl. Dilute with the mobile phase to a suitable concentration for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).[10] The solution is then typically kept at room temperature for a specified duration (e.g., 24 hours) or heated (e.g., 85°C for 2 hours), protected from light.[10] Dilute with the mobile phase to a suitable concentration for analysis.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat in a temperature-controlled oven (e.g., 105°C) for a defined period.[14] Alternatively, a solution of the compound can be heated. After exposure, dissolve or dilute the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.[14] A control sample should be kept in the dark under the same conditions. Analyze the samples after the exposure period.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies and analyzing the stability of this compound.

Caption: Workflow for Forced Degradation Studies of this compound.

Conclusion

This compound is a stable molecule under recommended storage conditions, which include refrigeration and protection from moisture and strong oxidizing agents. Forced degradation studies indicate that the compound is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative stress, while being relatively stable to heat and light. For accurate stability assessment, the use of validated stability-indicating chromatographic methods is imperative. The information and protocols provided in this guide are intended to assist researchers and scientists in maintaining the quality and integrity of this compound in their studies.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C37H48N6O5S2 | CID 45040376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

This technical guide provides a comprehensive overview of the solubility of Ritonavir, and by extension its isotopically labeled form Ritonavir-13C3, in various organic solvents. The solubility characteristics of a drug substance are critical parameters in drug development, influencing formulation strategies, bioavailability, and manufacturing processes. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The solubility of Ritonavir has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [1] |

| 100 mg/mL (138.7 mM) | [2] | |

| Dimethylformamide (DMF) | ~15 mg/mL | [1] |

| Ethanol | ~5 mg/mL | [1] |

| 100 mg/mL (138.7 mM) | [2] | |

| Freely soluble | [3][4] | |

| Methanol | Freely soluble | [3] |

| Isopropanol | Soluble | [3] |

| Acetone | Data not specified | [5] |

| Water | Practically insoluble (~5 µg/mL) | [6] |

| 0.1 N HCl (pH 1.2) | 11.34 µg/mL | [5] |

| Phosphate Buffer (pH 7.4) | 7.45 µg/mL | [5] |

Ritonavir is a Biopharmaceutical Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[6] It is practically insoluble in water, but its solubility can be enhanced in acidic conditions.[6] The compound is freely soluble in methanol and ethanol and soluble in isopropanol.[3][4]

Experimental Protocol for Solubility Determination

A widely accepted and foundational technique for determining the equilibrium solubility of a compound is the shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent(s) of appropriate purity

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or on a magnetic stirrer within a constant temperature environment.

-

Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the sample.[7]

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[7] This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered, saturated solution and the standard solutions using a validated analytical method, such as HPLC.[7]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

-

Below is a generalized workflow for this experimental process.

Ritonavir Metabolic Pathway

Ritonavir is not only an HIV protease inhibitor but also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] This inhibition is the basis for its use as a pharmacokinetic booster for other antiretroviral drugs.[8][9][10] Ritonavir itself is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6.[9][11][12]

The following diagram illustrates the primary metabolic pathways of Ritonavir.

Ritonavir's mechanism of action as a pharmacokinetic enhancer involves its potent, mechanism-based inactivation of CYP3A4.[13] This leads to reduced metabolism and consequently increased plasma concentrations of co-administered drugs that are substrates of CYP3A4.[11] The major metabolite of Ritonavir is the isopropylthiazole oxidation metabolite (M-2), which retains some antiviral activity.[9][11]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. Development and Palatability Assessment of Norvir® (Ritonavir) 100 mg Powder for Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early drug discovery, the quest for robust and reliable analytical methods is paramount. The use of stable isotope-labeled compounds has emerged as a cornerstone in pharmacokinetic (PK), drug metabolism, and drug-drug interaction (DDI) studies. This technical guide delves into the multifaceted applications of Ritonavir-13C3, a stable isotope-labeled form of Ritonavir, in accelerating the preclinical and clinical development of new chemical entities (NCEs).

Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is widely recognized for its role as a pharmacokinetic enhancer in antiretroviral therapy.[1] Its stable isotope-labeled counterpart, this compound, offers a powerful tool for researchers, providing an internal standard for highly accurate bioanalysis and a probe for elucidating complex metabolic pathways and drug interaction mechanisms. This guide will provide an in-depth exploration of its core applications, complete with detailed experimental protocols, data presentation, and visualizations to facilitate a comprehensive understanding.

Core Applications of this compound

The primary applications of this compound in early drug discovery are centered around its use as an internal standard for quantitative bioanalysis and as a tool for investigating CYP3A4-mediated drug interactions.

Gold Standard for Quantitative Bioanalysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[2] this compound, with its three ¹³C atoms, is chemically identical to Ritonavir but has a distinct mass, allowing it to be differentiated by a mass spectrometer. This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Ritonavir and its unlabeled analogs in complex biological matrices such as plasma, serum, and tissue homogenates.[3][4][5]

Key Advantages:

-

Minimizes Matrix Effects: Co-elution with the analyte allows for the correction of signal suppression or enhancement caused by the biological matrix.[2]

-

Improves Accuracy and Precision: Accounts for variations in sample preparation, extraction efficiency, and instrument response.[3]

-

Enhances Method Robustness: Provides reliable quantification across a range of concentrations.

The use of a stable isotope-labeled internal standard like this compound is critical for generating high-quality pharmacokinetic data, which is essential for dose selection and regulatory submissions.

Mechanistic Probe in CYP3A4 Inhibition and DDI Studies

Ritonavir is a potent mechanism-based inhibitor of CYP3A4, meaning it is metabolically activated by the enzyme to a species that irreversibly binds to it.[6][7][8] This property is fundamental to its role as a pharmacokinetic booster. This compound can be employed in specialized in vitro and in vivo studies to investigate the intricacies of CYP3A4 inhibition and to predict potential drug-drug interactions with NCEs.

Investigative Uses:

-

Metabolite Identification: By incubating this compound with liver microsomes, researchers can distinguish its metabolites from those of a co-incubated NCE, aiding in the elucidation of metabolic pathways.[9][10][11]

-

CYP3A4 Inhibition Assays: In assays with a CYP3A4 substrate, this compound can be used to precisely quantify the extent of inhibition without isotopic interference with the substrate or its metabolites.

-

Reaction Phenotyping: Helps to determine the contribution of CYP3A4 to the metabolism of an NCE in the presence of a potent inhibitor.

Data Presentation

The following tables present hypothetical yet representative data from experiments utilizing this compound.

Table 1: Pharmacokinetic Parameters of a Novel CYP3A4 Substrate (Drug X) in Human Liver Microsomes with and without Ritonavir

| Parameter | Drug X Alone | Drug X + Ritonavir (1 µM) |

| Half-life (t½, min) | 15.2 | 45.8 |

| Intrinsic Clearance (CLint, µL/min/mg) | 125.3 | 12.1 |

| Metabolite Formation Rate (pmol/min/mg) | 85.6 | 8.2 |

Table 2: LC-MS/MS Quantification of Ritonavir in Human Plasma using this compound as an Internal Standard

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Ritonavir | 2 | 2000 | < 15% | 85-115% |

| This compound (IS) | - | - | - | - |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation

Experimental Protocols

Protocol 1: Quantification of Ritonavir in Human Plasma using LC-MS/MS with this compound Internal Standard

Objective: To accurately determine the concentration of Ritonavir in human plasma samples.

Materials:

-

Human plasma samples

-

Ritonavir analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

LC-MS/MS system with electrospray ionization (ESI)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples and standards at room temperature.

-

To 50 µL of each plasma sample, calibration standard, and quality control sample, add 20 µL of this compound internal standard solution (1 µg/mL in 50:50 MeOH:water).[5]

-

Vortex briefly to mix.

-

Add 100 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex for 2 minutes and then centrifuge at 13,000 x g for 5 minutes.[5]

-

Transfer 50 µL of the clear supernatant to a clean tube.

-

Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).[5]

-

Transfer the final mixture to autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., Acquity BEH C18).[12]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Ritonavir from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Ritonavir: Precursor ion (Q1) m/z 721.3 → Product ion (Q3) m/z 296.1.[13]

-

This compound: Precursor ion (Q1) m/z 724.3 → Product ion (Q3) m/z 296.1.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Ritonavir and this compound.

-

Calculate the peak area ratio (Ritonavir / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Ritonavir in the unknown samples from the calibration curve.

-

Protocol 2: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To evaluate the inhibitory potential of a test compound on CYP3A4 activity using Ritonavir as a positive control inhibitor.

Materials:

-

Human Liver Microsomes (HLM)

-

CYP3A4 substrate (e.g., Midazolam)

-

Test compound (NCE)

-

Ritonavir and this compound (as a comparator for MS analysis if needed)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard for the substrate's metabolite (e.g., 1'-hydroxymidazolam-d4)[6]

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a master mix containing HLM (e.g., 0.2 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.

-

In a 96-well plate, add the test compound at various concentrations. Include a vehicle control and a positive control (Ritonavir).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the CYP3A4 substrate (e.g., Midazolam).

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard for the metabolite.[6]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the substrate's metabolite (e.g., 1'-hydroxymidazolam).

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence and absence of the test compound and Ritonavir.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for the test compound and Ritonavir by plotting the percent inhibition against the inhibitor concentration.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for the quantification of Ritonavir using this compound as an internal standard.

Caption: Mechanism-based inhibition of CYP3A4 by Ritonavir.

Conclusion

This compound is an indispensable tool in the modern drug discovery armamentarium. Its application as a stable isotope-labeled internal standard ensures the generation of high-fidelity bioanalytical data, which is fundamental for accurate pharmacokinetic assessments. Furthermore, its utility as a probe in mechanistic studies of CYP3A4 inhibition provides invaluable insights into potential drug-drug interactions, a critical aspect of drug safety evaluation. By leveraging the unique properties of this compound, researchers can enhance the efficiency and reliability of their early-phase drug development programs, ultimately contributing to the faster delivery of safer and more effective medicines to patients.

References

- 1. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Characterization of ritonavir-mediated inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Metabolic Fates: A Technical Guide to 13C Labeled Compounds in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of stable, non-radioactive isotopes has revolutionized our understanding of biological systems. Among these, Carbon-13 (¹³C) labeled compounds have emerged as an indispensable tool in modern pharmacology, offering unparalleled insights into drug metabolism, pharmacokinetics, and the intricate metabolic pathways that underpin disease. This technical guide provides a comprehensive overview of the foundational principles, experimental methodologies, and profound applications of ¹³C isotopic labeling in pharmaceutical research. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, enabling them to effectively leverage this powerful technology to accelerate the discovery and development of safer, more effective therapeutics.

Core Principles of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to trace the journey of a molecule or its constituent atoms through a biological system.[1] This is achieved by replacing one or more atoms of the molecule with their corresponding stable isotope. In the context of carbon, the naturally abundant ¹²C isotope is strategically replaced with the heavier, non-radioactive ¹³C isotope.[1] The fundamental principle lies in introducing a ¹³C-enriched substrate (e.g., glucose, an amino acid, or a drug candidate) into a biological system, such as cultured cells or an in vivo model.[1] This labeled substrate is then taken up and processed through various metabolic pathways.[1] As the ¹³C atoms traverse these pathways, they are incorporated into a multitude of downstream metabolites.[1]

The key to this technique's power lies in the ability to detect and quantify the incorporation of ¹³C into these metabolites using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing for the precise tracking of the labeled carbon atoms.[1] NMR spectroscopy, on the other hand, can provide detailed information about the local chemical environment and connectivity of carbon atoms within a molecule.[2]

Synthesis of ¹³C Labeled Compounds

The availability of ¹³C labeled compounds is a critical prerequisite for their application in pharmacological research. Two primary methods are employed for their synthesis: chemical synthesis and biosynthetic methods.[2]

-

Chemical Synthesis: This approach involves the incorporation of commercially available, simple ¹³C-labeled reagents, such as ¹³C-labeled carbon dioxide, into more complex target molecules.[2] For example, Grignard reactions utilizing ¹³C-labeled carbon dioxide can be employed to introduce a ¹³C-labeled carboxylic acid group into a molecule.[2] Similarly, ¹³C-labeled methanol or formaldehyde can serve as building blocks in nucleophilic substitution reactions to introduce the isotope.[2] A versatile method involves the synthesis of calcium carbide (Ca¹³C₂) from elemental ¹³C, which can then be used to generate ¹³C₂-acetylene, a universal building block for a wide range of organic transformations.[3][4]

-

Biosynthetic Methods: This strategy leverages the natural metabolic machinery of microorganisms or plant systems.[2] By culturing organisms in a medium containing a ¹³C-labeled substrate, such as ¹³C-glucose, the organisms naturally incorporate the ¹³C isotope into their own biomolecules, including amino acids, proteins, nucleic acids, and lipids.[2] For instance, Escherichia coli grown in a medium containing ¹³C-glucose can produce a full suite of ¹³C-labeled amino acids, which can then be isolated and purified for further use.[2]

Key Applications in Pharmaceutical Research

The versatility of ¹³C isotopic labeling makes it a cornerstone of modern drug discovery and development, with applications spanning from early-stage target identification to late-stage clinical trials.[1][2]

Metabolic Tracing and Flux Analysis

By administering a ¹³C-labeled substrate, researchers can meticulously track the fate of carbon atoms as they navigate through complex metabolic networks.[2] This allows for the quantitative analysis of metabolic fluxes—the rates of reactions in a metabolic pathway—and the identification of metabolic bottlenecks.[2] This is particularly crucial for understanding diseases characterized by altered metabolism, such as cancer and diabetes.[2] Metabolic Flux Analysis (MFA) using ¹³C labeled compounds is considered the gold standard for quantifying intracellular reaction rates.[1]

Drug Metabolism and Pharmacokinetics (DMPK)

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical aspect of drug development. Administering a ¹³C-labeled version of a drug allows researchers to track its breakdown and elimination from the body, providing invaluable insights into its metabolic fate.[2][5] This information is vital for optimizing a drug's pharmacokinetic properties, reducing potential toxicity, and ensuring its efficacy.[2] Stable isotope-labeled compounds are ideal internal standards for human ADME studies.[6]

Drug Target Identification and Mechanism of Action

¹³C labeling can be instrumental in confirming that a drug is engaging its intended target and in elucidating its downstream effects. By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can pinpoint the specific metabolic pathways and enzymes that are affected.[1] This provides crucial evidence for drug-target engagement and helps to unravel the drug's mechanism of action.[1]

Quantitative Data Presentation

The data generated from ¹³C labeling experiments are inherently quantitative and rich in information. A primary output is the Mass Isotopologue Distribution (MID) , which describes the fractional abundance of each isotopologue for a given metabolite.[1] An isotopologue is a molecule that differs only in its isotopic composition. This data is then used to calculate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate

This table presents hypothetical MID data for citrate extracted from cells cultured with [U-¹³C]-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

| Isotopologue | Fractional Abundance (%) | Interpretation |

| M+0 | 10 | 10% of citrate contains no ¹³C atoms. |

| M+1 | 5 | 5% of citrate contains one ¹³C atom. |

| M+2 | 35 | 35% of citrate contains two ¹³C atoms from glucose. |

| M+3 | 8 | 8% of citrate contains three ¹³C atoms. |

| M+4 | 25 | 25% of citrate contains four ¹³C atoms. |

| M+5 | 12 | 12% of citrate contains five ¹³C atoms. |

| M+6 | 5 | 5% of citrate is fully labeled with six ¹³C atoms. |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.[1]

Table 2: Example Metabolic Flux Data

This table displays hypothetical flux rates for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. The data, calculated from MID data, reveals how the drug alters metabolic pathways. Fluxes are often normalized to the glucose uptake rate.

| Metabolic Reaction | Control Cells (Normalized Flux) | Drug-Treated Cells (Normalized Flux) |

| Glycolysis (Glucose -> Pyruvate) | 100 | 80 |

| Pentose Phosphate Pathway | 15 | 25 |

| TCA Cycle (Citrate Synthase) | 85 | 60 |

| Anaplerosis (Pyruvate Carboxylase) | 10 | 5 |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from ¹³C labeling studies.

Protocol for ¹³C-Glucose Tracing in Cultured Adherent Mammalian Cells

This protocol outlines a generalized procedure for a steady-state ¹³C glucose labeling experiment.

Objective: To determine the relative contribution of glucose to central carbon metabolism.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM powder

-

[U-¹³C₆]-glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Methanol (ice-cold, 80%)

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).[1]

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.[1]

-

Adaptation Phase (Optional but Recommended): For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.[1]

-

Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.[1]

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites has reached a plateau.[1]

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Incubate at -80°C for 15 minutes to precipitate proteins.[1]

-

-

Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[1]

-

Sample Processing: Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris. Transfer the supernatant containing the metabolites to a new tube for analysis by MS or NMR.

Visualizing Workflows and Pathways

Visual representations are crucial for understanding the complex processes involved in ¹³C labeling experiments and the metabolic pathways being investigated.

References

- 1. benchchem.com [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ritonavir in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ritonavir-¹³C₃, is employed. The sample preparation is a straightforward protein precipitation procedure, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of ritonavir.

Introduction

Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS. It is often co-administered with other protease inhibitors to boost their plasma concentrations. Accurate measurement of ritonavir levels in plasma is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Ritonavir-¹³C₃, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. While deuterated internal standards like Ritonavir-d6 are commonly used, ¹³C-labeled standards offer similar benefits in quantitative analysis.[1][2] This application note provides a detailed protocol for the quantification of ritonavir in human plasma using Ritonavir-¹³C₃ as the internal standard.

Experimental Protocols

Materials and Reagents

-

Ritonavir analytical standard

-

Ritonavir-¹³C₃ internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

Liquid Chromatograph (e.g., ACQUITY UPLC I-Class)

-

Tandem Mass Spectrometer (e.g., Xevo TQ-S micro)

-

Analytical Column: C18 reversed-phase column (e.g., CORTECS T3, 2.1 mm x 50 mm, 2.7 µm)[3]

Preparation of Solutions

-

Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ritonavir in methanol.

-

Ritonavir-¹³C₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ritonavir-¹³C₃ in methanol.

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the ritonavir stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Ritonavir-¹³C₃ stock solution with a 50:50 (v/v) mixture of methanol and water.[2]

Sample Preparation

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (1 µg/mL Ritonavir-¹³C₃).[2]

-

Add 100 µL of methanol to precipitate the plasma proteins.[2]

-

Vortex the mixture thoroughly.

-

Centrifuge at 13,000 x g for 5 minutes.[2]

-

Transfer 50 µL of the clear supernatant to a clean tube.[2]

-

Add 100 µL of the aqueous mobile phase (0.1% formic acid in water) to the supernatant.[2]

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 2.7 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program [2]